![molecular formula C24H34N4O7 B14467750 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine CAS No. 68385-18-2](/img/structure/B14467750.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine is a synthetic peptide compound It is composed of four amino acids: glycine, proline, leucine, and alanine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyloxycarbonyl (Cbz) group is used to protect the amino group of glycine during the synthesis. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using a coupling reagent like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing the benzyloxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or dithiothreitol (DTT).
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation and Reduction: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Potential therapeutic applications due to its peptide nature.
Industry: Utilized in the development of peptide-based materials and drugs.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can influence the compound’s stability and reactivity. The peptide sequence can mimic natural substrates or inhibitors, affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Benzyloxy)carbonyl]glycylglycine
- N-[(Benzyloxy)carbonyl]glycyl-D-proline
- N-Benzyloxycarbonyl-L-leucyl-glycine
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
68385-18-2 |
|---|---|
Fórmula molecular |
C24H34N4O7 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H34N4O7/c1-15(2)12-18(21(30)26-16(3)23(32)33)27-22(31)19-10-7-11-28(19)20(29)13-25-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H,25,34)(H,26,30)(H,27,31)(H,32,33)/t16-,18+,19+/m1/s1 |
Clave InChI |
CCDGCVHPCPMMPM-NEWSRXKRSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
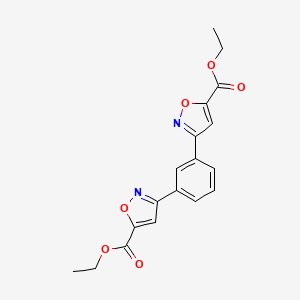
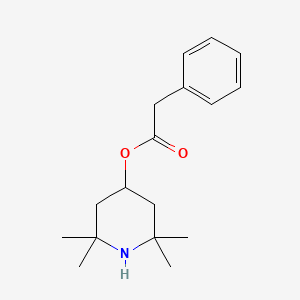

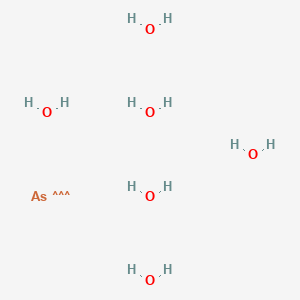


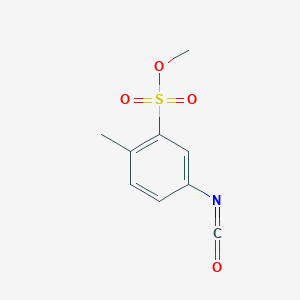
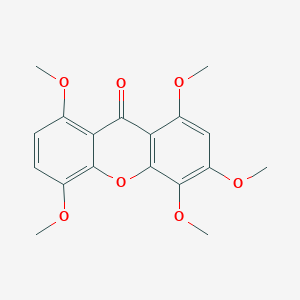
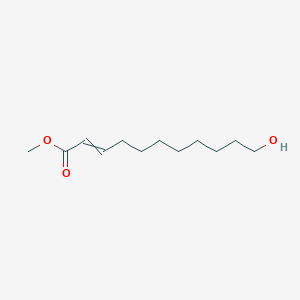
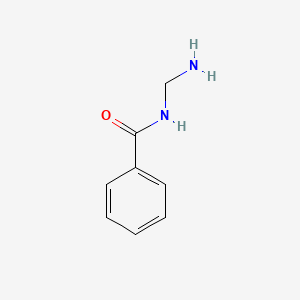
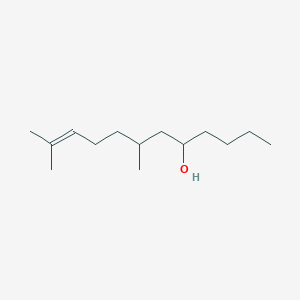
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
